
Tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate” is a chemical compound with diverse applications in scientific research. It has been used in the study of the SARS-CoV-2 main protease .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has been studied in the context of its interaction with the SARS-CoV-2 main protease .Scientific Research Applications
Process Development and Synthesis
A practical and scalable synthesis process for a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, has been developed. This compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, is prepared via an efficient one-pot, two-step telescoped sequence starting from readily available materials. The modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative afforded the target product with significant yield and purity (Li et al., 2012).
Chemical Reactions and Derivatives
Research into the Diels-Alder reaction of 2-amido substituted furans, including tert-butyl derivatives, showcases the chemical versatility and reactivity of these compounds in synthesizing complex heterocyclic structures. These reactions are pivotal in organic chemistry for constructing cyclic compounds with high precision (Padwa et al., 2003).
Structural Analysis and Hydrogen Bonds
The study of carbamate derivatives, such as tert-butyl derivatives, reveals the intricate play of strong and weak hydrogen bonds within their crystal structures. Analysis through X-ray diffraction and Hirshfeld surfaces highlight the molecular environments and the nature of interactions that assemble molecules into three-dimensional architectures (Das et al., 2016).
Photocatalysis and Organic Synthesis
The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates the application of these compounds in photocatalyzed protocols. This process establishes a new cascade pathway for the assembly of a range of 3-aminochromones under mild conditions, broadening the applications of photocatalysis in organic synthesis (Wang et al., 2022).
Organic Syntheses and Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as valuable building blocks in organic synthesis, demonstrating versatility in chemical transformations and serving as intermediates for further synthetic elaboration (Guinchard et al., 2005).
Future Directions
The future directions for the study of “Tert-butyl (1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl)carbamate” could involve further exploration of its potential antiviral activity, particularly against SARS-CoV-2 . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
tert-butyl N-[1-oxo-1-(3-phenylazepan-1-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15(21-19(24)25-20(2,3)4)18(23)22-13-9-8-12-17(14-22)16-10-6-5-7-11-16/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQLCZVZXHXFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC(C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2757940.png)
![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)
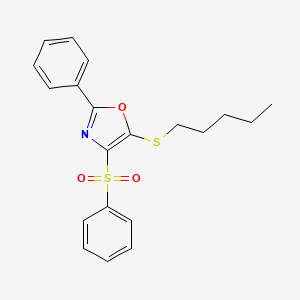
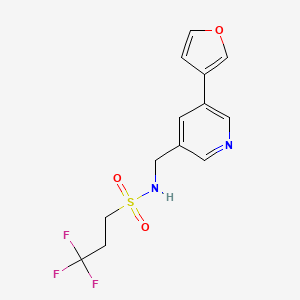

![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)
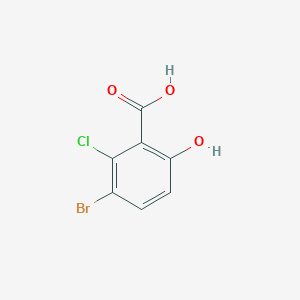

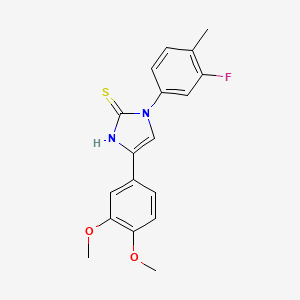
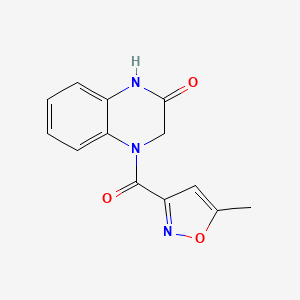
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757958.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)

![N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide](/img/structure/B2757961.png)